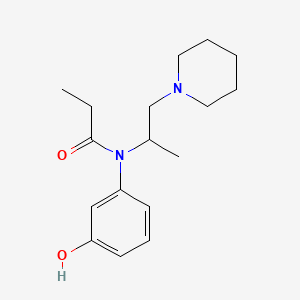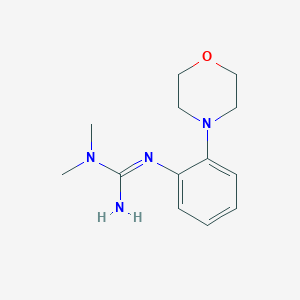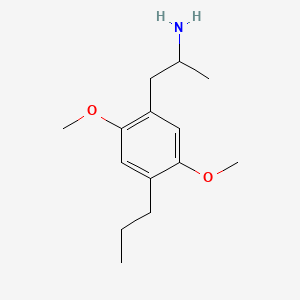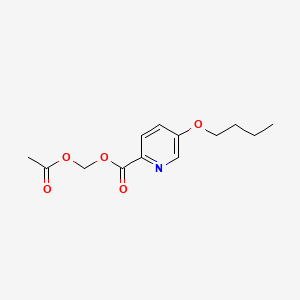
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.301 g/mol . This compound is a derivative of naphthaleneacetic acid, featuring a naphthalene ring substituted with an acetic acid group and a 2-methyl-1-oxopropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- typically involves the introduction of the 2-methyl-1-oxopropyl group to the naphthaleneacetic acid framework. This can be achieved through Friedel-Crafts acylation, where naphthaleneacetic acid reacts with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring or the acetic acid side chain.
Applications De Recherche Scientifique
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. The naphthalene ring and the acetic acid moiety can participate in binding interactions with proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthaleneacetic acid: A simpler derivative without the 2-methyl-1-oxopropyl group.
1-Naphthaleneacetic acid: An isomer with the acetic acid group attached to the 1-position of the naphthalene ring.
6-Methoxy-α-methyl-2-naphthaleneacetic acid: A derivative with a methoxy group and a methyl group on the naphthalene ring.
Uniqueness
2-Naphthaleneacetic acid, 6-(2-methyl-1-oxopropyl)- is unique due to the presence of the 2-methyl-1-oxopropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall functionality compared to its simpler analogs.
Propriétés
Numéro CAS |
91040-95-8 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-[6-(2-methylpropanoyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C16H16O3/c1-10(2)16(19)14-6-5-12-7-11(8-15(17)18)3-4-13(12)9-14/h3-7,9-10H,8H2,1-2H3,(H,17,18) |
Clé InChI |
DYQZFKYDCVBNCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC2=C(C=C1)C=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


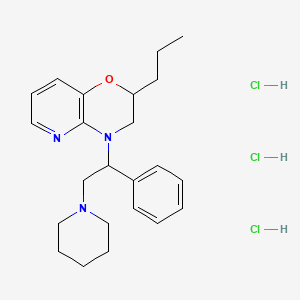
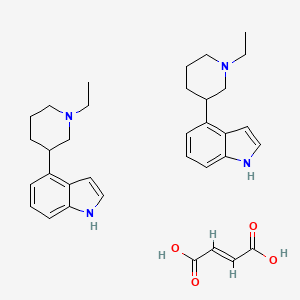
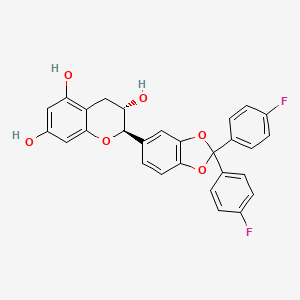
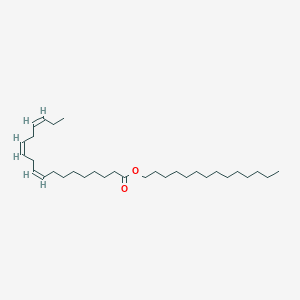


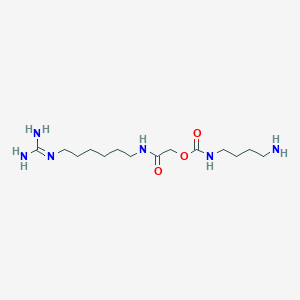
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)

